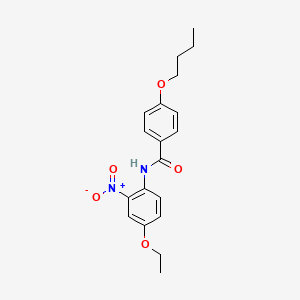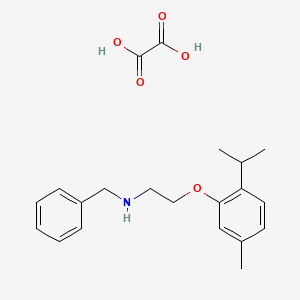
4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Overview
Description
4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C19H22N2O5. This compound is characterized by the presence of butoxy and ethoxy groups attached to a benzamide core, along with a nitro group on the phenyl ring. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 4-ethoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 4-ethoxy-2-nitrobenzene.
Amination: The nitro compound is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The amine is acylated with 4-butoxybenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Alkoxides, amines, or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 4-butoxy-N-(4-ethoxy-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-butoxybenzoic acid and 4-ethoxy-2-nitroaniline.
Scientific Research Applications
4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(4-nitrophenyl)benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-ethoxy-N-(4-nitrophenyl)benzamide: Lacks the butoxy group, which may influence its lipophilicity and biological activity.
4-butoxy-N-(4-ethoxyphenyl)benzamide:
Uniqueness
4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both butoxy and ethoxy groups along with a nitro group, which provides a distinct combination of lipophilicity, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-5-12-26-15-8-6-14(7-9-15)19(22)20-17-11-10-16(25-4-2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYKHIUOYAUDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-BROMO-2-ETHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER](/img/structure/B4004098.png)
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4004106.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4004129.png)
![1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004131.png)
![1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid](/img/structure/B4004137.png)
![2-[3-(3-Ethoxyphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004145.png)
![1-Methyl-4-[4-[4-(2-methylbutan-2-yl)phenoxy]butyl]piperazine;oxalic acid](/img/structure/B4004156.png)


![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4004189.png)
![N'-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004197.png)
![N'-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004205.png)
![7-chloro-4-{[1-(2-methoxyethyl)pyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4004214.png)
![N-allyl-N-[2-(1-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004229.png)
